![molecular formula C16H10Cl3NO4S B5233611 5,7-dichloro-8-quinolinyl 5-chloro-2-methoxybenzenesulfonate](/img/structure/B5233611.png)
5,7-dichloro-8-quinolinyl 5-chloro-2-methoxybenzenesulfonate
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Overview
Description
5,7-Dichloro-8-quinolinol, also known as Chloroxine, is a compound with the empirical formula C9H5Cl2NO . It has a molecular weight of 214.05 . It is used as a mitochondrial inhibitor, disrupting mitochondrial activities by associating with ATP synthase . It has also shown to have genotoxic effects in in vitro studies .
Molecular Structure Analysis
The SMILES string for 5,7-Dichloro-8-quinolinol is Oc1c(Cl)cc(Cl)c2cccnc12 . This provides a representation of the molecule’s structure.Physical And Chemical Properties Analysis
5,7-Dichloro-8-quinolinol is a powder with a melting point of 178-180 °C (lit.) .Scientific Research Applications
- Antibacterial Activity : 5,7-dichloro-8-quinolinol exhibits antibacterial effects against a range of Gram-positive and Gram-negative bacteria. Researchers have explored its potential as an antimicrobial agent in wound care, disinfectants, and topical formulations .
- Synergy with Artemisinin : Recent studies explored the combination of 5,7-dichloro-8-quinolinol with artemisinin (an antimalarial drug). The synergistic effect enhances antimalarial activity, potentially leading to novel treatments .
Antimicrobial Properties
Antimalarial Research
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 5-chloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO4S/c1-23-13-5-4-9(17)7-14(13)25(21,22)24-16-12(19)8-11(18)10-3-2-6-20-15(10)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVWAWQGIXNBGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloroquinolin-8-yl 5-chloro-2-methoxybenzene-1-sulfonate |
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